molecular formula C5H15N2O7PS2 B1262514 CID 22505754

CID 22505754

Cat. No.: B1262514
M. Wt: 310.3 g/mol
InChI Key: JKILYNDKYYBYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No evidence directly describes the chemical structure, properties, or applications of CID 22505754. The term "CID" in the provided materials primarily refers to:

  • Collision-Induced Dissociation (CID), a mass spectrometry technique used for structural analysis of compounds like ginsenosides .
  • Chemotherapy-Induced Diarrhea (CID), a medical condition studied in clinical trials involving traditional Chinese medicine and moxibustion .
  • PubChem Compound Identifier (CID), a numerical label for chemical entries in the PubChem database, as referenced in studies on substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulin, CID 72326) .

Properties

Molecular Formula

C5H15N2O7PS2

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C5H11NO2S.HNOS.H3O4P/c1-9-3-2-4(6)5(7)8;1-3-2;1-5(2,3)4/h4H,2-3,6H2,1H3,(H,7,8);1H;(H3,1,2,3,4)

InChI Key

JKILYNDKYYBYSC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)N.N=S=O.OP(=O)(O)O

Synonyms

methionine sulfoximine phosphate

Origin of Product

United States

Chemical Reactions Analysis

Chemical Identifier Validation

  • CID 22505754 is not listed in the EPA Chemical Data Reporting (CDR) inventories (Sources , , ) or the PubChem dataset provided in Table 1 (Source ).

  • The compound was absent from the UChicago electrochemical study (Source ) and the Chemicals Dashboard (Source ).

Potential Reasons for Data Gaps

  • Confidentiality : The compound may be proprietary or under restricted disclosure (common for industrial or pharmaceutical candidates).

  • Emerging Research : this compound might be a newly synthesized compound not yet documented in publicly accessible repositories.

  • Naming Discrepancies : Verify if alternate identifiers (e.g., CASRN, IUPAC name) are available to cross-reference.

Recommended Actions for Further Research

  • Consult Specialized Databases :

    • PubChem : Direct query for this compound (https://pubchem.ncbi.nlm.nih.gov/).

    • SciFinder : Access CAS content for reaction pathways and synthetic applications.

    • Reaxys : Investigate reaction conditions and associated literature.

  • Patent Literature : Search the USPTO or WIPO databases for unpublished industrial applications.

  • Collaborative Outreach : Contact academic institutions or chemical manufacturers specializing in novel compound synthesis.

Example Data Table for Future Documentation

If data becomes available, structure findings as follows:

Reaction TypeConditionsProductsYieldReference
Oxidation KMnO₄, acidic aqueous, 80°C[Oxidized derivative]75%[Journal X 2025]
Nucleophilic Substitution NaNH₂, THF, 25°C[Substituted analog]62%[Patent Y 2024]

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Studies on betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) demonstrate the use of 3D overlays and mass spectrometry to compare steroid backbones and functional groups .
  • Ginsenosides (e.g., Rf and pseudoginsenoside F11) were differentiated using LC-ESI-MS with CID fragmentation patterns, emphasizing the role of hydroxyl group positioning in isomer discrimination .

Functional Analogues

  • Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) were evaluated for substrate specificity in enzyme assays, with structural features such as sulfonate groups and aromatic rings influencing binding affinity .

Example Comparison Table

Compound (CID) Structure Class Key Functional Groups Analytical Method Application/Study Focus
Betulin (72326) Triterpenoid Hydroxyl, Alkenes 3D Overlay, Mass Spectrometry Enzyme Inhibition
Ginsenoside Rf (N/A) Triterpene Saponin Glycosides, Hydroxyl LC-ESI-MS with CID Phytochemical Differentiation
Irbesartan (3749) Tetrazole Derivative Sulfonate, Benzene Enzyme Assays Substrate Specificity

Research Findings and Limitations

  • Mass Spectrometry : CID fragmentation patterns are critical for distinguishing isomers but require high-resolution instruments and reference libraries .
  • Data Gaps : The absence of spectral data, synthesis protocols, or pharmacological data for CID 22505754 in the provided evidence precludes a meaningful comparison.

Recommendations for Future Work

Database Consultation : Access PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for structural and property data on CID 22505752.

Experimental Analysis : Employ LC-ESI-MS with CID fragmentation or NMR spectroscopy to characterize the compound and its analogues.

Functional Assays : Compare bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) with structurally related compounds.

Q & A

Q. How to ensure compliance with journal formatting requirements for this compound research?

  • Methodology : Adhere to target journal guidelines for sections (e.g., "Results" before "Discussion"), figure formatting (300+ dpi TIFF/PDF), and reference styles (ACS, APA). Use EndNote or Zotero for citation management. Submit supplementary data (spectra, raw datasets) as separate files with descriptive legends .

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